2-isocyanato-4-methylbenzonitrile
Description
2-Isocyanato-4-methylbenzonitrile (CAS: EN300-20938419; MDL: MFCD20668761) is an aromatic compound with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol . Its structure consists of a benzene ring substituted with:
- A reactive isocyanate (-NCO) group at the 2-position,
- A methyl (-CH₃) group at the 4-position,
- A nitrile (-CN) group at the 1-position.
This combination of functional groups confers unique reactivity, particularly in polymer chemistry and pharmaceutical synthesis, where isocyanates are pivotal for forming urethane or urea linkages .
Properties
CAS No. |
85325-01-5 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the isocyanate group .
Industrial Production Methods: Industrial production of this compound often employs the phosgene method due to its efficiency. non-phosgene methods, such as reduction carbonylation and oxidation carbonylation, are also explored to minimize the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbon dioxide and amines.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbon Dioxide and Amines: Formed from the reaction with water.
Scientific Research Applications
2-Isocyanato-4-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor for the development of pharmaceutical agents.
Industry: In the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-isocyanato-4-methylbenzonitrile involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, sourced from the Enamine Ltd. catalogue (2021), share structural or functional similarities with 2-isocyanato-4-methylbenzonitrile. A comparative analysis is presented below:
Table 1: Structural and Functional Comparison
*Estimated molecular weight based on formula.
Functional Group and Reactivity Analysis
(a) 6-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
- Key Differences : Replaces the benzene ring with a pyridine system and substitutes the isocyanate/nitrile with a carboxylate ester. The electron-withdrawing fluorine and trifluoromethyl groups enhance electrophilicity but reduce nucleophilic attack susceptibility compared to the isocyanate group .
- Applications : Likely used in agrochemicals or fluorinated drug intermediates.
(b) C₁₀H₁₄ClN (Chlorinated Aliphatic Amine)
- Key Differences : Aliphatic backbone with a chlorine atom instead of aromatic isocyanate/nitrile. Chlorine may confer different reactivity (e.g., nucleophilic substitution vs. isocyanate’s electrophilic addition). Higher molecular weight suggests bulkier structure .
(c) 4H,6H,7H-Thieno[3,2-c]pyran
- The pyran ring introduces oxygen, making it more polar but less reactive toward amines/alcohols compared to isocyanates .
(d) Triazolo-Triazine-Triamine
Molecular Weight and Physicochemical Implications
- Lower Molecular Weight : 6-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (148.16 g/mol) may exhibit higher volatility but lower thermal stability than this compound (158.16 g/mol).
- Higher Molecular Weight : C₁₀H₁₄ClN (183.68 g/mol) and the triazolo-triazine derivative (189.26 g/mol) likely have reduced solubility in polar solvents compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
